
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- is a complex organic compound with a unique structure that combines a propenamide backbone with a hydroxy-methoxyphenyl group and an imidazolyl-ethyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-methoxyphenyl intermediate, followed by the introduction of the propenamide group through amide bond formation. The final step involves the addition of the imidazolyl-ethyl substituent under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the imidazolyl-ethyl substituent enhances the compound’s affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (Z)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)methyl)-, (E)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
Uniqueness
The (E)-configuration of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)- imparts unique chemical and biological properties compared to its (Z)-isomer and other similar compounds. The specific arrangement of functional groups in the (E)-isomer enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
87194-76-1 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-4-2-11(8-13(14)19)3-5-15(20)17-7-6-12-9-16-10-18-12/h2-5,8-10,19H,6-7H2,1H3,(H,16,18)(H,17,20)/b5-3+ |
InChI Key |
WSWRSIRDNVKILE-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CN=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


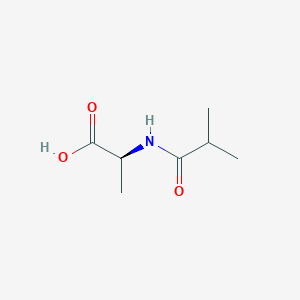

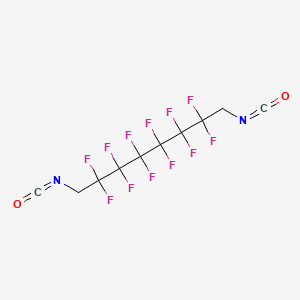
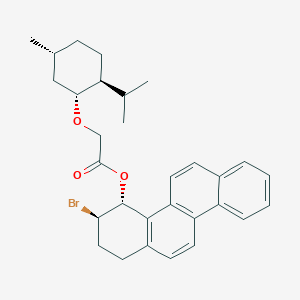
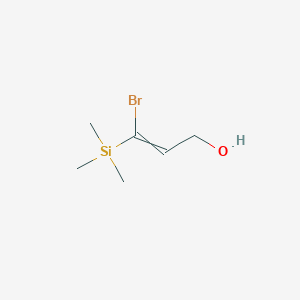
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
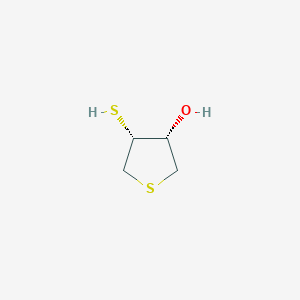

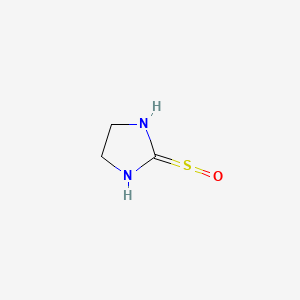
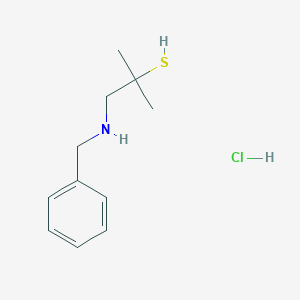
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
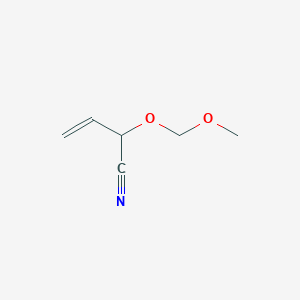
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
